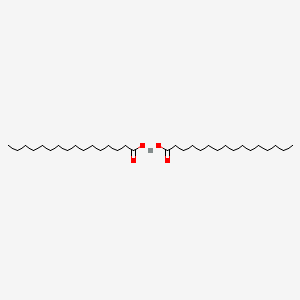
Lead palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead palmitate is a chemical compound formed by the reaction of lead with palmitic acid. It is classified as a metal soap, which is an organic salt of a metal cation and a carboxylate anion containing at least eight carbon atoms in the alkyl chain. This compound is commonly found in various industrial applications due to its unique properties, such as its insolubility in water and increased solubility in non-polar solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead palmitate can be synthesized by mixing a solution of lead nitrate with a solution of palmitic acid in methanol. The mixture is then left in an ultrasonic bath for a specific duration to facilitate the reaction . The reaction can be represented as follows: [ \text{Pb(NO}3\text{)}2 + 2 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Pb(C}{15}\text{H}{31}\text{COO)}_2 + 2 \text{HNO}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced through a transesterification reaction involving lead salts and palmitic acid. The reaction is typically carried out in the presence of solvents such as dimethyl sulfoxide and isobutanol, followed by a series of evaporation and solvent extraction steps to purify the product .
Análisis De Reacciones Químicas
Types of Reactions: Lead palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield elemental lead.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like zinc chloride or copper sulfate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and other lead-containing compounds.
Reduction: Elemental lead.
Substitution: Metal palmitates of the substituting metal.
Aplicaciones Científicas De Investigación
Lead palmitate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its effects on biological systems, particularly its role in cellular signaling and toxicity.
Medicine: Research is ongoing to understand the toxicological effects of this compound on human health and its potential therapeutic applications.
Industry: It is used in the production of paints, coatings, and other materials where its unique properties are beneficial
Mecanismo De Acción
The mechanism of action of lead palmitate involves its interaction with cellular components, leading to various biochemical effects. Lead ions can disrupt cellular processes by binding to proteins and enzymes, altering their function. This can result in oxidative stress, inflammation, and cell death. The molecular targets of this compound include cellular membranes, where it can integrate and disrupt membrane integrity, and enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Lead Stearate: Similar to lead palmitate but derived from stearic acid. It has similar applications and properties.
Lead Azelate: Formed from azelaic acid, used in similar industrial applications.
Zinc Palmitate: A zinc-based metal soap with similar properties but different metal ion.
Uniqueness: this compound is unique due to its specific fatty acid chain length and the presence of lead, which imparts distinct chemical and physical properties. Compared to other metal soaps, this compound has higher toxicity and specific industrial applications that leverage its unique characteristics .
Propiedades
Número CAS |
19528-55-3 |
|---|---|
Fórmula molecular |
C16H32O2Pb |
Peso molecular |
463 g/mol |
Nombre IUPAC |
hexadecanoate;lead(2+) |
InChI |
InChI=1S/C16H32O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
Clave InChI |
CTTASJIVHHYQOM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.[Pb] |
| 90388-10-6 19528-55-3 15773-56-5 |
|
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


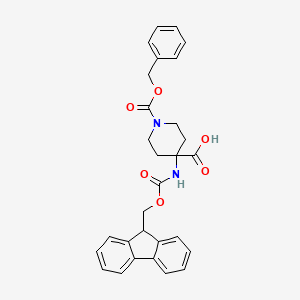
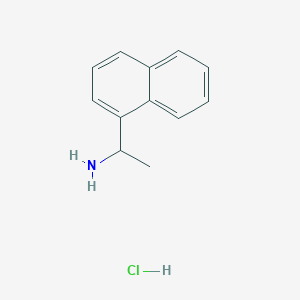





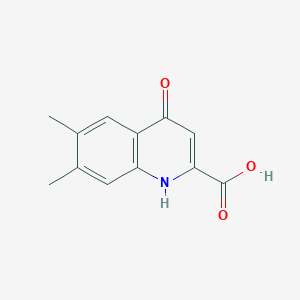
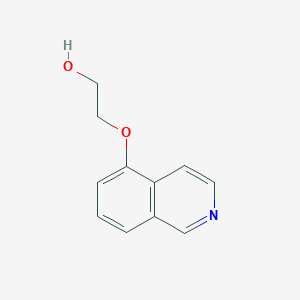
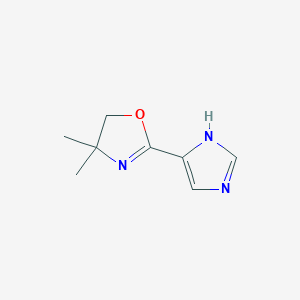
![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)

![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)

